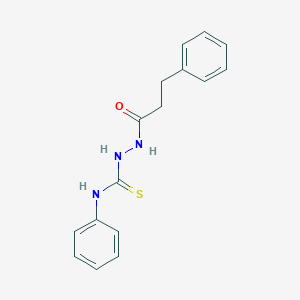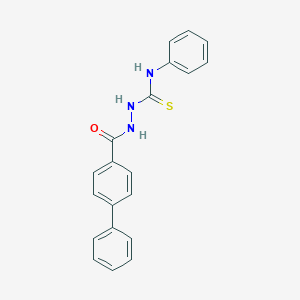
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide group linked to a dimethylocta-dienylidene chain, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone typically involves a multi-step process. One common method includes the condensation of 3,7-dimethylocta-2,6-dien-1-al with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Various substitution reactions can occur, replacing specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-phenylhydrazinecarbothioamide
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-(4-chlorophenyl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone exhibits unique structural features and reactivity
Properties
Molecular Formula |
C18H25N3S |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12+,19-13+ |
InChI Key |
BVWGZVHOPGESQA-CAOIWOLBSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)


![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)

![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)

![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)

![PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)

![(4E)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323778.png)
